(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate
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Overview
Description
(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a thiophene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 2-fluorobenzaldehyde: This can be achieved through the fluorination of benzaldehyde using a suitable fluorinating agent.
Knoevenagel Condensation: The 2-fluorobenzaldehyde undergoes a Knoevenagel condensation with 5-methoxyphenylacetic acid in the presence of a base such as piperidine to form the corresponding (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenylacetic acid.
Cyclization: The intermediate product is then cyclized with thiophene-2-carboxylic acid under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with structural similarities.
Uniqueness
(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its thiophene carboxylate moiety also contributes to its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO4S/c1-25-15-9-10-16(18(23)11-8-14-5-2-3-6-17(14)22)19(13-15)26-21(24)20-7-4-12-27-20/h2-13H,1H3/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFJDXRGGNLANQ-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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